molecular formula C29H48O5Si B13423682 Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin

Cat. No.: B13423682
M. Wt: 504.8 g/mol
InChI Key: DGZNLKXTGOBOCX-WQXXRTROSA-N
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Description

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin is a synthetic derivative of Digoxigenin, a steroid found in the foxglove plant. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is used to protect the hydroxyl group during chemical reactions. The molecular formula of this compound is C29H48O5Si, and it has a molecular weight of 504.78 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin involves the protection of the hydroxyl group of Digoxigenin using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The TBDMS group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of steroid metabolism and function.

    Medicine: Investigated for its potential cardiotonic properties, similar to Digoxin.

    Industry: Utilized in the production of pharmaceuticals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin involves its interaction with molecular targets such as sodium-potassium ATPase. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular calcium levels, which enhances cardiac contractility.

Comparison with Similar Compounds

Similar Compounds

    Digoxin: A cardiotonic steroid with similar molecular structure but without the TBDMS group.

    Neodigoxin: An isomer of Digoxin with different stereochemistry.

    Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12β-Aacetyldigoxigenin: Another derivative with an additional acetyl group.

Uniqueness

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin is unique due to the presence of the TBDMS group, which provides stability and protection during chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C29H48O5Si

Molecular Weight

504.8 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H48O5Si/c1-26(2,3)35(6,7)34-20-10-12-27(4)19(15-20)8-9-22-23(27)16-24(30)28(5)21(11-13-29(22,28)32)18-14-25(31)33-17-18/h14,19-24,30,32H,8-13,15-17H2,1-7H3/t19-,20+,21-,22-,23+,24-,27+,28+,29+/m1/s1

InChI Key

DGZNLKXTGOBOCX-WQXXRTROSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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